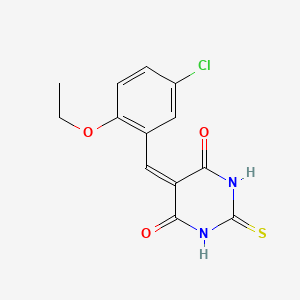![molecular formula C11H14N2O4S B5711223 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine (MNPS) is a chemical compound that has recently gained attention in the field of scientific research. It is a sulfonamide derivative that has been found to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs. MNPS has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine and the target protein. This covalent bond results in the inhibition of the target protein's activity. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have a unique mechanism of action that differs from other sulfonamide derivatives.
Biochemical and Physiological Effects:
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions in the body. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have activity against the dopamine transporter, which can lead to an increase in dopamine levels in the brain. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been shown to have a unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine. One area of research could focus on the development of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine as a potential drug candidate for the treatment of various diseases. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have activity against a range of biological targets, which makes it a promising candidate for further drug development. Another area of research could focus on the optimization of the synthesis method for 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine, with the aim of improving its yield and purity. Additionally, further studies could be carried out to investigate the mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine, with the aim of gaining a better understanding of its activity against various biological targets.
Synthesis Methods
The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to have activity against a range of biological targets, including enzymes and receptors. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have activity against the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-9-4-5-11(10(8-9)13(14)15)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUIQFDJYFWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-2-nitrophenyl)sulfonyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)


![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)